7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline

Catalog No.
S6876146
CAS No.
1822661-88-0
M.F
C9H9ClFN
M. Wt
185.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline

CAS Number

1822661-88-0

Product Name

7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C9H9ClFN

Molecular Weight

185.62 g/mol

InChI

InChI=1S/C9H9ClFN/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h3-4,12H,1-2,5H2

InChI Key

TXBTXBGYLPOFKM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=CC(=C2)Cl)F

7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound characterized by a tetrahydroisoquinoline backbone with chlorine and fluorine substituents. Its molecular formula is C9H10ClFC_9H_{10}ClF with a molecular weight of approximately 187.64 g/mol. This compound falls under the category of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications. The presence of halogen atoms enhances its pharmacological properties and solubility, making it an interesting subject for medicinal chemistry research .

There is no current information on the specific mechanism of action of 7-Cl-5-F-THIQ. However, isoquinolines can exhibit various biological activities depending on their structure. Some isoquinolines have been studied for their potential as anti-cancer agents, antibiotics, and neuroprotective agents [].

Structure and Bioisosterism:

THIQs are a class of organic compounds with a bicyclic structure containing a benzene ring fused with a piperidine ring. 7-Cl-5-F-THIQ incorporates a chlorine atom at the 7th position and a fluorine atom at the 5th position of the THIQ core.

Bioisosterism is a principle in medicinal chemistry where molecules with similar shapes and functionalities can have similar biological effects. By strategically introducing atoms like fluorine and chlorine, scientists can modulate the properties of a molecule, potentially improving its drug-like characteristics PubChem, "Bioisosterism" definition.

Potential Applications:

Based on the properties of other THIQs and the principles of bioisosterism, 7-Cl-5-F-THIQ could be explored in various research areas:

  • Dopamine Modulators: Some THIQs have been shown to interact with the dopamine system in the brain, which is implicated in neurological disorders like Parkinson's disease and schizophrenia NCBI, "Tetrahydroisoquinolines and their derivatives: a patent review (2003 - 2012)" by Boström et al: . The introduction of chlorine and fluorine atoms in 7-Cl-5-F-THIQ might influence its interaction with dopamine receptors, warranting further investigation.
  • Anticonvulsant Activity: Certain THIQ derivatives have exhibited anticonvulsant properties NCBI, "Anticonvulsant Activities of Some Tetrahydroisoquinoline Derivatives" by Demir et al. The specific effects of 7-Cl-5-F-THIQ on seizure activity remain unknown and require research.
Typical of tetrahydroisoquinoline derivatives. These include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of new derivatives.
  • Reduction Reactions: The double bond in the isoquinoline structure can be reduced to yield saturated derivatives.
  • Cyclization Reactions: This compound can participate in cyclization reactions to form more complex structures.

Such reactions are crucial for developing new analogs with enhanced biological activity or altered pharmacokinetic profiles .

Research indicates that 7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline exhibits significant biological activity. It has been studied for its potential as:

  • Antimicrobial Agent: Demonstrating effectiveness against various pathogens, including multidrug-resistant strains.
  • Neuroprotective Properties: Analogous compounds have shown promise in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier.
  • Anticancer Activity: Some studies suggest that tetrahydroisoquinoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells .

Several synthetic routes have been developed for producing 7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline:

  • Starting from Isoquinoline Derivatives: Utilizing halogenation and subsequent reduction steps.
  • Cyclization of Amino Acids or Related Precursors: Employing cyclization techniques that involve protecting groups and selective deprotection.
  • Functional Group Transformations: Modifying existing tetrahydroisoquinoline frameworks through electrophilic substitution or other functional group interconversions .

The applications of 7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline are diverse:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting infectious diseases and neurodegenerative disorders.
  • Chemical Probes in Research: Used in studies investigating the mechanisms of action of various biological pathways.
  • Material Science: Potential applications in developing novel materials due to its unique chemical properties .

Interaction studies of 7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline have revealed insights into its pharmacodynamics:

  • Receptor Binding Studies: Investigating its affinity for various receptors involved in neurological pathways.
  • Metabolic Studies: Understanding how the compound is metabolized by cytochrome P450 enzymes and its implications for drug-drug interactions.
  • Synergistic Effects with Other Compounds: Exploring combinations with other drugs to enhance therapeutic efficacy against resistant pathogens .

Several compounds share structural similarities with 7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline. Here are some notable examples:

Compound NameSimilarityUnique Features
7-Fluoro-1,2,3,4-tetrahydroisoquinoline0.89Lacks chlorine; potential differences in biological activity.
5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one0.75Different substitution pattern; studied for anticancer properties.
5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline0.74Trifluoromethyl group may enhance lipophilicity and membrane permeability.
6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline0.73Similar to above but with a different position of substitution.
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline0.69Examined for distinct pharmacological profiles due to trifluoromethyl group .

These compounds highlight the unique attributes of 7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline while also providing avenues for comparative studies in medicinal chemistry.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

185.0407551 g/mol

Monoisotopic Mass

185.0407551 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-26-2023

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